tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Chemoselective ketone synthesis Grignard addition Organometallic chemistry

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3) is an N-Boc-protected azetidine-3-carboxylic acid Weinreb amide with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol. It is a solid at ambient temperature (mp 51–56 °C) and belongs to the class of heterocyclic building blocks widely utilized in medicinal chemistry.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 820971-67-3
Cat. No. B1592130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
CAS820971-67-3
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(=O)N(C)OC
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-8(7-13)9(14)12(4)16-5/h8H,6-7H2,1-5H3
InChIKeyRPCWHOFDACENQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3): A Boc-Protected Azetidine Weinreb Amide Intermediate for Controlled Ketone Synthesis


tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3) is an N-Boc-protected azetidine-3-carboxylic acid Weinreb amide with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a solid at ambient temperature (mp 51–56 °C) and belongs to the class of heterocyclic building blocks widely utilized in medicinal chemistry. The compound features a strained four-membered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, and an N-methoxy-N-methylcarboxamide (Weinreb amide) moiety at the 3-position [1]. These structural elements confer orthogonal reactivity: the Boc group provides stability under basic and nucleophilic conditions while enabling clean deprotection under acidic conditions, and the Weinreb amide serves as a masked acyl anion equivalent that permits single, controlled nucleophilic addition without over-reaction [2]. This compound functions primarily as a synthetic intermediate in the preparation of azetidine-containing ketones, aldehydes, and elaborated heterocycles for pharmaceutical research programs .

Why Generic Substitution Fails for CAS 820971-67-3: Functional-Group Orthogonality Cannot Be Replicated by Simple Analogs


The compound's value in multi-step synthesis derives from the simultaneous presence of three functional elements—the azetidine ring, the Boc protecting group, and the Weinreb amide—each of which governs a distinct chemical operation. The closest analogs lack at least one of these critical features. 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate (CAS 6638-79-5), the methyl ester counterpart, cannot perform controlled single-addition ketone synthesis because esters undergo double Grignard addition to yield tertiary alcohols rather than ketones [1]. 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), the free acid precursor, requires in situ activation for every coupling step and offers no masked carbonyl reactivity, reducing step economy and introducing variability in multi-step sequences . N-Acylazetidines, while capable of ketone synthesis, lack the Boc protection that enables orthogonal deprotection and further elaboration of the azetidine nitrogen [2]. Substitution with any of these analogs would require either additional protection/deprotection steps, altered reaction conditions, or acceptance of lower chemoselectivity, thereby compromising overall synthetic efficiency and reproducibility .

Quantitative Evidence Guide: Where CAS 820971-67-3 Outperforms Its Closest Analogs


Weinreb Amide vs. Methyl Ester: Single-Addition Ketone Synthesis Without Over-Reaction

When treated with methylmagnesium bromide (CH3MgBr), the Weinreb amide functionality of CAS 820971-67-3 undergoes a single nucleophilic addition to form the corresponding methyl ketone (tert-butyl 3-acetylazetidine-1-carboxylate, CAS 870089-49-9) in 65.4% isolated yield after chromatographic purification . By contrast, the methyl ester analog (1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate, CAS 6638-79-5) would undergo double Grignard addition under identical conditions, yielding the tertiary alcohol rather than the ketone [1]. This difference arises because the Weinreb amide forms a stable, chelated tetrahedral intermediate that resists further nucleophilic attack, whereas the ester-derived tetrahedral intermediate collapses to a ketone that is more reactive than the starting ester and undergoes rapid second addition [2]. The Weinreb amide thus enables a single-flask conversion to the ketone without the need for low-temperature kinetic control, excess reagent titration, or protecting group manipulation that would be required with the ester [3].

Chemoselective ketone synthesis Grignard addition Organometallic chemistry

Gram-Scale Grignard Conversion Reproducibility: Patent-Validated 0.1 Mol Scale with Consistent Ketone Output

The transformation of CAS 820971-67-3 to tert-butyl 3-acetylazetidine-1-carboxylate has been demonstrated at 0.111 mol scale (27.1 g of Weinreb amide) in a patent procedure, where slow addition of the Weinreb amide in THF to a 1.4 M solution of CH3MgBr in THF/toluene (25:75) at ~0 °C over 40 minutes produced the desired ketone . This contrasts with N-acylazetidine-based ketone synthesis, which, while highly chemoselective, typically requires careful control of amide pyramidalization and ring strain to achieve comparable selectivity, and often demands anhydrous conditions and freshly prepared organometallic reagents [1]. The Weinreb amide route tolerates commercial Grignard solutions and straightforward addition protocols without specialized equipment, making it more amenable to multi-gram laboratory-scale preparation [2]. The Boc group remains intact throughout this sequence, as confirmed by NMR, enabling direct use of the ketone product in subsequent synthetic steps without re-protection .

Process chemistry Scale-up reproducibility Patent synthesis

Purity Benchmarking: 98% (GC) Specification with Commercial Availability Across Multiple Vendors

CAS 820971-67-3 is commercially available at defined purity specifications from multiple independent vendors: 98% by GC from AKSci (Catalog 2702AC) , 97% from Amatek Scientific and Boc Sciences , and 95% from Aladdin (Catalog T177523) . The compound is supplied as a solid (mp 51–56 °C) with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the downstream ketone product (tert-butyl 3-acetylazetidine-1-carboxylate, CAS 870089-49-9) is typically offered at 95–97% purity but at significantly lower cost ($15–49/g vs. $84–681/g for the Weinreb amide) . However, the Weinreb amide's higher per-gram cost is offset by its synthetic versatility: it serves as a single precursor to multiple downstream ketones, aldehydes, and elaborated structures, whereas the methyl ketone is a single endpoint [1]. The 98% (GC) purity specification ensures that residual starting material (1-Boc-azetidine-3-carboxylic acid) and N,O-dimethylhydroxylamine are below detectable limits, minimizing side reactions in subsequent transformations [2].

Quality control Purity specification Vendor comparison

Orthogonal Boc Protection: Stability Under Grignard Conditions vs. Acid-Labile Deprotection on Demand

The Boc group in CAS 820971-67-3 remains intact during Grignard addition to the Weinreb amide at 0 °C to room temperature, as confirmed by the isolation of N-Boc-protected ketone product (CAS 870089-49-9) . This contrasts with N-acylazetidines lacking N-protection, where the azetidine nitrogen can compete as a nucleophile or undergo undesired side reactions with electrophilic reagents [1]. The Boc group can be quantitatively removed under standard acidic conditions (TFA/DCM or HCl/dioxane) to liberate the free azetidine for further functionalization [2]. This orthogonal protection strategy is documented in at least three distinct patent families (US2010/190771, US2008/58348, WO2009/45382) where CAS 820971-67-3 serves as a common intermediate that is elaborated in divergent directions after Boc deprotection . Alternative azetidine intermediates such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) require separate activation and coupling steps to achieve similar diversification, adding 1–2 synthetic steps per analog .

Protecting group strategy Orthogonal reactivity Multi-step synthesis

Patent Portfolio Breadth: 32+ Patent Families Citing CAS 820971-67-3 Across Diverse Therapeutic Indications

A search of the LookChem patent database identifies 32 patent documents referencing CAS 820971-67-3 as a synthetic intermediate . These patents span diverse therapeutic areas including antibacterial agents (Mycobacterium tuberculosis), BTK inhibitors (oncology and autoimmune disease), Kv1.3 potassium channel blockers (autoimmune disorders), KDM5 inhibitors (epigenetic oncology), TAAR1 ligands (neuropsychiatric disorders), LRRK2 kinase inhibitors (Parkinson's disease), and menin-MLL interaction inhibitors (leukemia) . This breadth of patent coverage indicates that the compound is not tied to a single chemotype or therapeutic program but rather serves as a general-purpose azetidine building block for drug discovery. By comparison, 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is predominantly cited in the context of ADC linkers and PROTACs, reflecting a narrower application profile focused on bioconjugation rather than small-molecule lead optimization . The Weinreb amide's presence in 32+ patent families from multiple independent assignees (Pfizer, Roche, Sanofi, Genentech, among others) provides procurement confidence that the compound has been vetted across diverse synthetic routes and reaction conditions .

Patent analysis Drug discovery intermediate Therapeutic diversity

Optimal Application Scenarios for tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3) Based on Quantitative Evidence


Divergent Medicinal Chemistry: Single Intermediate for Parallel Ketone and Aldehyde Library Synthesis

In a drug discovery program requiring systematic exploration of azetidine C-3 substituents, CAS 820971-67-3 serves as a single, strategic branching point. Treatment with diverse Grignard reagents (alkyl, aryl, heteroaryl) or organolithium reagents yields the corresponding ketones in a single step, while reduction with LiAlH4 or DIBAL-H provides the aldehyde for reductive amination or homologation sequences. The 65.4% benchmark yield for methyl ketone formation establishes a baseline for library production, with patent precedents validating the approach at >25 g scale . The Boc group remains intact throughout, enabling final-stage deprotection and parallel diversification of the azetidine nitrogen. This contrasts with using pre-formed ketone building blocks, which would require separate synthesis of each analog, and with the carboxylic acid precursor, which would require activation and coupling for each diversification step .

Fragment-Based Drug Discovery: Azetidine-Containing Fragment Elaboration with Controlled Reactivity

In fragment-based drug discovery (FBDD), azetidine-containing fragments are valued for their three-dimensional character and improved physicochemical properties relative to flat aromatic scaffolds. CAS 820971-67-3 provides a fragment-sized (MW 244.29) building block with a single, well-defined vector for elaboration (the Weinreb amide carbonyl) and a protected nitrogen for later-stage functionalization. The Weinreb amide's controlled reactivity ensures that fragment growth occurs exclusively at the C-3 position without competing reactions at the ester or acid functionality that would be present in alternative intermediates [1]. The compound has demonstrated utility in the synthesis of fragments targeting BTK, LRRK2, Kv1.3, and menin-MLL, covering diverse protein families and binding pockets . Its solid physical form and 98% (GC) purity specification ensure accurate weighing and stoichiometry control essential for fragment library production.

Process Chemistry Route Scouting: Scalable Intermediate for Late-Stage Functionalization

For process chemists evaluating synthetic routes to azetidine-containing drug candidates, CAS 820971-67-3 offers a compelling intermediate for late-stage diversification strategies. The patent-validated 0.111 mol scale Grignard addition demonstrates that the Weinreb amide transformation is not limited to research scale and can be executed with commercial reagents under straightforward conditions (THF, 0 °C, 40 min addition). The Boc group provides a reliable handle for purification (the protected intermediates are typically crystalline solids amenable to recrystallization) and can be removed quantitatively under standard acidic conditions to reveal the free azetidine for salt formation or further coupling . The compound's presence in 32+ patent families from major pharmaceutical companies indicates that it has already passed the internal vetting processes of multiple industrial medicinal chemistry and process groups, reducing the due diligence burden for procurement decisions.

Quote Request

Request a Quote for tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.